3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
- Research on related pyrrolidine and pyrrolopyrimidine derivatives reveals efforts in chemical synthesis techniques and structural characterization. For instance, modifications of pyrrolidine structures have been explored for synthesizing novel compounds with potential therapeutic applications. The synthesis involves various chemical reactions, including acylation, oxidation, and Grignard reactions, to introduce different substituents and achieve desired chemical properties (Gibson & Forrester, 1995); (Binns & Suschitzky, 1971).
Molecular Interactions and Structural Analysis
- Investigations into the hydrogen bonding and molecular structure of dimethylpyridines and related compounds highlight the importance of structural factors in determining their chemical behavior and interactions. Such studies often involve X-ray crystallography and spectroscopic methods to elucidate the molecular conformation and interactions within the crystal lattice (Tamuly et al., 2005); (Hanuza et al., 1997).
Potential Applications in Chemical Synthesis
- The role of pyrrolidine and related heterocycles in chemical synthesis is notable, with applications ranging from the construction of complex molecular frameworks to the development of new synthetic methodologies. These compounds often serve as key intermediates in the synthesis of biologically active molecules, demonstrating their versatility in organic synthesis (D’hooghe et al., 2008); (Baeza et al., 2010).
Mechanism of Action
Target of Action
Many organic compounds like this one target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound might interact with its target through various types of chemical reactions such as free radical bromination, nucleophilic substitution, or oxidation . The bromine and chlorine atoms in the compound are likely involved in these reactions, given their reactivity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain metabolite, leading to downstream effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c1-8-5-11(12(14)9(2)13(8)15)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLGIBHKENRZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-90-9 | |
Record name | Pyrrolidine, 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.